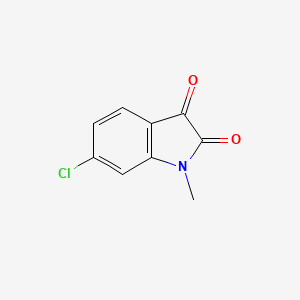

6-Chloro-1-methylindoline-2,3-dione

Description

Properties

CAS No. |

122750-25-8 |

|---|---|

Molecular Formula |

C9H6ClNO2 |

Molecular Weight |

195.60 g/mol |

IUPAC Name |

6-chloro-1-methylindole-2,3-dione |

InChI |

InChI=1S/C9H6ClNO2/c1-11-7-4-5(10)2-3-6(7)8(12)9(11)13/h2-4H,1H3 |

InChI Key |

WTAJYWAYWPRDDF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Cl)C(=O)C1=O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 6 Chloro 1 Methylindoline 2,3 Dione and Indoline 2,3 Dione Derivatives

Reactions at the C-3 Position: Formation of Schiff Bases and Spiro Compounds

The C-3 carbonyl group of 6-Chloro-1-methylindoline-2,3-dione is the most electrophilic center and, therefore, a primary site for nucleophilic attack. This reactivity is central to the formation of a vast number of derivatives, including Schiff bases and complex spirocyclic systems.

The condensation of indoline-2,3-dione derivatives with primary amines is a fundamental reaction that leads to the formation of Schiff bases, also known as imines. This reaction typically proceeds by the nucleophilic attack of the amine on the C-3 carbonyl carbon, followed by dehydration. In the case of this compound, the presence of the electron-withdrawing chloro group on the benzene (B151609) ring can enhance the electrophilicity of the C-3 carbonyl, potentially facilitating this reaction.

For instance, the reaction of 5-chloroisatin (B99725) with 2-methyl-4-nitroaniline (B30703) in refluxing ethanol (B145695) yields the corresponding Schiff base in high yield (93%). core.ac.uk A similar reaction of isatin (B1672199) with various aromatic amines affords the respective Schiff bases in yields up to 96%. nih.gov These Schiff bases are not merely final products but are also valuable intermediates for the synthesis of more complex heterocyclic systems, such as spiro compounds. nih.gov

The general mechanism for Schiff base formation involves the initial addition of the primary amine to the C-3 carbonyl group to form a carbinolamine intermediate. Subsequent elimination of a water molecule results in the formation of the C=N double bond characteristic of a Schiff base. tandfonline.com

| Reactants | Product | Conditions | Yield (%) | Reference |

| 5-Chloroisatin, 2-Methyl-4-nitroaniline | 5-Chloro-3-((2-methyl-4-nitrophenyl)imino)indolin-2-one | Ethanol, Reflux, 1 h | 93 | core.ac.uk |

| Isatin, Various aromatic amines | Isatin-derived Schiff bases | - | up to 96 | nih.gov |

| 2-Formylpyridine, 4,4′-Diaminobiphenyl-2,2′-disulfonate | Linear di-imine | Aqueous solution, 50 °C | - | tandfonline.com |

This interactive table summarizes the synthesis of Schiff bases from isatin derivatives.

Condensation reactions are not limited to amines. Aldehydes can also react with the active methylene (B1212753) group at the C-3 position of the indoline-2,3-dione core, although this typically requires prior functionalization or specific reaction conditions.

The formation of spiro compounds, where two rings share a single atom, is a prominent feature of indoline-2,3-dione chemistry. The C-3 carbon is frequently the spiro center. One of the most powerful methods to construct spiro-pyrrolidine rings at this position is the [3+2]-cycloaddition reaction of azomethine ylides. researchgate.net

Azomethine ylides can be generated in situ from the condensation of indoline-2,3-dione derivatives with α-amino acids, such as octahydroindole-2-carboxylic acid. researchgate.net These 1,3-dipoles then react with various dipolarophiles, such as chalcones, to yield spiro[indoline-3,2'-pyrrolidine] derivatives. These multi-component reactions are often carried out in refluxing methanol (B129727) and can produce the desired spiro compounds in good to excellent yields (60-85%). researchgate.net

The regioselectivity of these cycloadditions can be influenced by the electronic nature of the substituents on both the azomethine ylide and the dipolarophile. Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), can help in understanding the reaction mechanism and predicting the selectivity. researchgate.net

| Isatin Derivative | α-Amino Acid | Dipolarophile | Product | Conditions | Yield (%) | Reference |

| Isatin | Octahydroindole-2-carboxylic acid | 1,2,3-Triazolyl chalcones | Spiro[indoline-3,2'-pyrrolidine] derivatives | Methanol, Reflux, 3-6 h | 60-85 | researchgate.net |

| Isatins | α-Amino acid | Phenylpropiolic acid esters | Spiro[indoline-3,2'-pyrroles] | Isopropanol, Reflux | High | organic-chemistry.org |

This interactive table highlights examples of [3+2]-cycloaddition reactions for the synthesis of spiro compounds from isatin derivatives.

Reactions Involving the Carbonyl Groups

While the C-3 carbonyl is the more reactive of the two, the C-2 amide carbonyl can also participate in certain reactions, particularly those that lead to the formation of fused heterocyclic systems.

The C-3 carbonyl group of indoline-2,3-dione derivatives can act as an electrophile in aldol (B89426) condensation reactions with enolizable ketones. For example, N-methylisatin undergoes an L-proline-catalyzed asymmetric aldol condensation with acetone (B3395972) to yield the corresponding 3-hydroxy-3-(2-oxopropyl)indolin-2-one. researchgate.net The N-substituent has been shown to influence the enantiomeric excess (ee) of the product, with N-methylisatin providing a higher ee (54%) than unsubstituted isatin (23%) under similar conditions. researchgate.net

The reaction is believed to proceed through the formation of an enamine from the ketone and the proline catalyst, which then attacks the C-3 carbonyl of the isatin derivative. The stereochemical outcome is dictated by the chiral environment provided by the catalyst. It has been observed that substituted isatins can lead to excellent enantioselectivities in aldol reactions, with ee values up to 99% being reported. rsc.org

| Isatin Derivative | Ketone | Catalyst | Product | Enantiomeric Excess (ee, %) | Reference |

| N-Methylisatin | Acetone | L-Proline | 3-Hydroxy-1-methyl-3-(2-oxopropyl)indolin-2-one | 54 | researchgate.net |

| Isatin | Acetone | L-Proline | 3-Hydroxy-3-(2-oxopropyl)indolin-2-one | 23 | researchgate.net |

| Substituted Isatins | Acetone | Organocatalyst 7 / LiOH | 3-Hydroxy-3-alkyl-2-oxindole derivatives | up to 99 | rsc.org |

This interactive table summarizes the Aldol condensation of isatin derivatives with ketones.

Ring Expansion and Rearrangement Reactions

The indoline-2,3-dione scaffold can undergo ring expansion reactions, providing access to larger heterocyclic systems such as quinolines and azepinones. These transformations often involve the reaction of the C-3 carbonyl group with reagents that can insert one or more atoms into the five-membered ring. nih.gov

One such method involves the reaction of isatins with in situ generated α-aryldiazomethanes. This metal-free, one-pot reaction leads to the regioselective formation of viridicatin (B94306) alkaloids (3-hydroxy-4-arylquinolin-2(1H)-ones). organic-chemistry.org The reaction proceeds under relatively mild conditions, using potassium carbonate as a base in ethanol at 80°C. organic-chemistry.org This method is tolerant of a range of substituents on both the isatin and the aldehyde precursor to the diazomethane. For instance, isatins with electron-donating or electron-withdrawing groups at the 5-position, as well as 4,5-dichloro and 5,7-dimethyl substituted isatins, have been successfully employed. datapdf.com

Another approach to ring expansion involves a unique two-carbon insertion to construct a dibenzo[b,d]azepin-6-one scaffold. nih.gov This highlights the versatility of the isatin core in generating diverse and complex heterocyclic structures.

| Isatin Derivative | Reagents | Product | Conditions | Yield (%) | Reference |

| Isatin | Benzaldehyde, p-Toluenesulfonylhydrazide, DBU | Viridicatin (a 3-hydroxy-4-arylquinolin-2(1H)-one) | MeCN, Reflux | 70 | datapdf.com |

| Substituted Isatins | Substituted Aldehydes, p-Toluenesulfonylhydrazide, K2CO3 | Substituted 3-hydroxy-4-arylquinolin-2(1H)-ones | Ethanol, 80°C | Good to Excellent | organic-chemistry.org |

| Isatin | N-Substituted pyridinium (B92312) bromide, Indene-1,3-dione | Dibenzo[b,d]azepin-6-one | - | - | nih.gov |

This interactive table showcases examples of ring expansion reactions of isatin derivatives.

Electrophilic Aromatic Substitution on the Benzene Ring (e.g., Nitration)

The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The regiochemical outcome of these substitutions is directed by the combined electronic effects of the substituents already present on the ring: the chloro group and the N-acylated amino group.

The chloro group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. However, it is also a deactivating group due to its inductive electron-withdrawing effect. The N-acyl group is a deactivating group and a meta-director. The position of substitution will therefore be determined by the interplay of these directing effects.

In the case of this compound, the positions available for substitution are C-4, C-5, and C-7. The chloro group at C-6 would direct an incoming electrophile to C-5 (ortho) and C-7 (ortho). The N-acyl group at C-1 would direct to C-5 (meta) and C-7 (meta). Therefore, electrophilic substitution is most likely to occur at the C-5 or C-7 positions.

For other aromatic systems, various nitrating agents and conditions have been developed to achieve milder and more selective reactions. wikipedia.orgnih.gov

Advanced Structural Characterization and Spectroscopic Analysis of 6 Chloro 1 Methylindoline 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei within a molecule in solution. The analysis of ¹H and ¹³C NMR spectra provides valuable information about the molecular structure, connectivity, and electronic distribution.

Aromatic Protons: Three signals are expected in the aromatic region (typically 7.0-8.0 ppm). The proton at C7, being adjacent to the electron-withdrawing carbonyl group, would likely appear at the lowest field. The protons at C4 and C5 would show chemical shifts influenced by the chloro substituent at C6. Their splitting patterns would correspond to doublet or doublet of doublets, arising from coupling to adjacent aromatic protons.

Methyl Protons: A singlet corresponding to the three protons of the N-methyl group is expected. Due to the proximity to the nitrogen atom and the indole (B1671886) ring system, this signal would likely appear in the range of 3.2-3.5 ppm.

Similar to the proton NMR data, specific experimental ¹³C NMR data for 6-Chloro-1-methylindoline-2,3-dione is not extensively documented in the surveyed scientific literature. However, a theoretical analysis based on the structure predicts nine distinct carbon signals, as there are no planes of symmetry in the molecule. The expected chemical shift ranges are as follows:

Carbonyl Carbons (C2 and C3): Two signals are expected in the downfield region, typically between 155 and 185 ppm, characteristic of ketone and amide carbonyl carbons.

Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): Six signals corresponding to the carbons of the benzene (B151609) ring are anticipated. The carbon bearing the chlorine atom (C6) and the other ring carbons would have chemical shifts in the approximate range of 110-150 ppm. The exact shifts are influenced by the electronic effects of the chloro, carbonyl, and amide functionalities.

Methyl Carbon (N-CH₃): A single signal for the methyl carbon attached to the nitrogen atom is expected in the aliphatic region, likely around 25-30 ppm.

Correlation of Theoretical and Experimental NMR Data

The structural elucidation of organic molecules like this compound is heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. The comparison between theoretically calculated NMR chemical shifts and experimentally obtained values serves as a powerful tool for the definitive assignment of atomic positions and for validating the proposed structure.

While specific studies directly comparing theoretical and experimental NMR data for this compound are not extensively detailed in the provided literature, the principles of such a correlation are well-established in the characterization of isatin (B1672199) derivatives and other complex organic molecules. nih.gov The process typically involves using computational methods, such as Density Functional Theory (DFT), to calculate the magnetic shielding of each nucleus (e.g., ¹H and ¹³C) in the optimized geometry of the molecule. These calculated shielding values are then converted into chemical shifts and compared with the experimental spectrum.

A strong correlation between the calculated and experimental data provides high confidence in the structural assignment. For N-methylated products of similar heterocyclic systems, 2D NMR techniques—including Rotating-frame Overhauser Effect Spectroscopy (ROESY), Correlated Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—are employed for unambiguous structure elucidation. nih.gov These methods would be instrumental in assigning the specific proton and carbon signals of this compound.

Table 1: Representative NMR Data Correlation Approach

| Nucleus | Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) | Assignment |

| ¹H | Value | Calculated Value | Aromatic-H, N-CH₃ |

| ¹³C | Value | Calculated Value | C=O (ketone), C=O (amide), Aromatic-C, C-Cl, N-CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its dicarbonyl, aromatic, and halogenated structure. The analysis of these bands confirms the presence of the key structural components of the indoline-2,3-dione core.

The primary absorptions of interest include the stretching vibrations of the two carbonyl (C=O) groups and the carbon-chlorine (C-Cl) bond. The dione (B5365651) structure typically gives rise to two distinct C=O stretching bands in the region of 1700-1800 cm⁻¹. The aromatic ring will show C-H and C=C stretching vibrations at their characteristic frequencies.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~1765 | Ketone C=O | Symmetric Stretch |

| ~1730 | Amide C=O | Asymmetric Stretch |

| ~3100-3000 | Aromatic C-H | Stretch |

| ~1600-1450 | Aromatic C=C | Stretch |

| ~1350 | C-N | Stretch |

| ~800-600 | C-Cl | Stretch |

Note: These are approximate values based on typical ranges for the specified functional groups. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₉H₆ClNO₂), the theoretical molecular weight is 195.60 g/mol . nih.govchemsrc.com

In a typical mass spectrum, such as one obtained by electron ionization (EI) or electrospray ionization (ESI), the compound would be expected to show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺). The presence of chlorine is readily identified by a characteristic isotopic pattern, where the (M+2)⁺ peak is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature provides definitive confirmation of a chlorine atom in the molecule. Analysis of the fragmentation patterns can further corroborate the proposed structure. researchgate.net

Table 3: Mass Spectrometry Data for this compound

| Ion | Formula | Theoretical m/z | Observed m/z |

| [M]⁺ (with ³⁵Cl) | C₉H₆³⁵ClNO₂ | 195.0087 | Value |

| [M+2]⁺ (with ³⁷Cl) | C₉H₆³⁷ClNO₂ | 197.0058 | Value |

| [M+H]⁺ (with ³⁵Cl) | C₉H₇³⁵ClNO₂ | 196.0165 | Value |

| [M+H]⁺ (with ³⁷Cl) | C₉H₇³⁷ClNO₂ | 198.0136 | Value |

Note: "Observed m/z" would be determined from experimental mass spectra.

Theoretical and Computational Chemistry Studies of Indoline 2,3 Diones

Aromaticity Analysis (e.g., Harmonic Oscillator Model of Aromaticity, HOMA)

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. The Harmonic Oscillator Model of Aromaticity (HOMA) is a quantitative measure of aromaticity based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic character.

For the benzene (B151609) ring fused to the pyrrolidine-2,3-dione (B1313883) moiety in 6-Chloro-1-methylindoline-2,3-dione, a HOMA analysis would provide a numerical value for its aromaticity. This would allow for an assessment of how the fusion of the five-membered ring and the presence of the chloro and methyl substituents affect the aromatic character of the six-membered ring.

Quantitative Structure-Activity Relationship (QSAR) Parameters Generation

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. For isatin (B1672199) derivatives, various QSAR models have been developed to predict their efficacy as anticancer, antiviral, and antimicrobial agents. nih.govnih.govjocpr.com

These studies involve the calculation of a wide range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors fall into several categories:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D shape and size of the molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and polarizability.

Physicochemical descriptors: These include properties like lipophilicity (logP) and molar refractivity.

Multiple linear regression (MLR) and other statistical methods are then used to build mathematical models that relate these descriptors to the observed biological activity. For instance, a QSAR study on N-alkyl substituted isatins as anticancer agents identified that the number of bromine atoms, a chi2 topological index, and the hydrophilic surface area were significant parameters influencing activity. jocpr.com

Table 4: Examples of Descriptors Used in QSAR Studies of Isatin Derivatives

| Descriptor Type | Example | Relevance to Activity |

|---|---|---|

| Topological | Chi2 Index | Relates to molecular branching and size. jocpr.com |

| Physicochemical | LogP (Lipophilicity) | Influences membrane permeability and target interaction. nih.gov |

| Electronic | Dipole Moment | Affects polar interactions with biological targets. |

In Silico Docking and Ligand-Protein Interaction Studies (General Isatin Derivatives)

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a protein target. This method is instrumental in drug discovery for understanding the mechanism of action and for designing new, more potent inhibitors. Isatin derivatives have been the subject of numerous docking studies against a variety of protein targets. nih.govfrontiersin.org

These studies have provided valuable insights into the binding modes of isatin derivatives. For example, docking studies of isatin derivatives with the main protease (3CLpro) of SARS-CoV have helped in identifying potential inhibitors of viral replication. nih.gov Similarly, docking into the active site of enzymes like cyclooxygenase-2 (COX-2) has been used to explore the anti-inflammatory potential of isatin analogs.

The interaction studies reveal the key amino acid residues in the protein's binding pocket that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the isatin ligand. This information is crucial for optimizing the structure of the ligand to improve its binding affinity and selectivity. For instance, a study on N'-substituted isatin hydrazide derivatives identified key interactions with the estrogen receptor α (ERα), suggesting a potential mechanism for their anticancer activity. frontiersin.org

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 6-Chloroisatin (B1630522) |

| Iodomethane (B122720) |

| Potassium Carbonate |

| Tetrabutylammonium (B224687) bromide |

| Isatin |

Mechanistic Investigations of Indoline 2,3 Dione Reactions

Elucidation of Reaction Pathways and Transition States

The reaction pathways of indoline-2,3-diones are frequently investigated using computational methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction. These studies provide detailed insights into the structures of reactants, transition states, intermediates, and products.

A prominent reaction of 6-Chloro-1-methylindoline-2,3-dione involves the condensation with an α-amino acid, like sarcosine (B1681465), to form an azomethine ylide in situ. This is followed by a 1,3-dipolar cycloaddition with a dipolarophile to create complex spirooxindole structures. Computational studies on the parent isatin (B1672199) system reveal the intricate steps of this process. The reaction initiates with the nucleophilic addition of the amino acid to the C3-carbonyl group of the isatin ring, followed by dehydration to form an intermediate that subsequently undergoes decarboxylation to generate the reactive azomethine ylide. nih.govmdpi.com

DFT calculations at the M06-2X(SMD,EtOH)/6-31G(d,p) level of theory have been employed to explore these mechanistic steps in detail. nih.govmdpi.com The results indicate that the elimination of CO2 is often the rate-determining step in the formation of the azomethine ylide. nih.govmdpi.comresearchgate.net The presence of electron-withdrawing groups on the isatin ring, such as the chloro group in this compound, can slightly decrease the activation barrier for ylide formation. nih.govresearchgate.net

Once formed, the azomethine ylide readily reacts with dipolarophiles. The transition states of the subsequent [3+2] cycloaddition reaction determine the regio- and stereoselectivity of the final product. Analysis of the molecular electrostatic potential (MESP) map of the transition states helps in understanding these selectivities. acs.org For instance, in the reaction between an azomethine ylide and an alkene, the approach of the reactants that superimposes oppositely charged regions leads to attractive forces, favoring a specific stereochemical outcome (e.g., exo vs. endo). acs.org Computational studies have confirmed that the observed experimental outcomes are consistent with the calculated lowest energy transition states. acs.orgnih.gov

Table 1: Computational Insights into Isatin-Derived Azomethine Ylide Formation

| Mechanistic Aspect | Key Findings from DFT Studies | Reference |

|---|---|---|

| Ylide Formation | The reaction proceeds via nucleophilic addition, dehydration, and decarboxylation. CO2 elimination is typically the rate-determining step. | nih.govmdpi.com |

| Effect of Substituents | Electron-withdrawing groups on the isatin ring can lower the activation barrier for ylide formation. | nih.govresearchgate.net |

| Cycloaddition Selectivity | Regio- and stereoselectivity are governed by the energies of the transition states, which can be rationalized by electrostatic interactions and steric factors. | acs.orgnih.gov |

Role of Catalysts and Reagents in Reaction Mechanisms

Catalysts and reagents play a pivotal role in directing the course and outcome of reactions involving this compound. The choice of catalyst can influence reaction rates, yields, and, most importantly, the stereoselectivity of the products.

In the context of 1,3-dipolar cycloadditions, both metal-based catalysts and organocatalysts have been employed. Chiral Lewis acids, for example, can coordinate to the carbonyl group of the indoline-2,3-dione or the dipolarophile, thereby activating the substrate and creating a chiral environment that directs the approach of the reacting partners. researchgate.netrsc.org This control is essential for the enantioselective synthesis of complex spiro-polycyclic systems. nih.gov Silver catalysts have also been shown to be effective in promoting the [3+2] cycloaddition of azomethine ylides generated from isatins. researchgate.net

Organocatalysis provides a complementary metal-free approach. For instance, secondary amines like proline and its derivatives can act as catalysts in cascade reactions. In the synthesis of spirooxindoles, the amino acid reagent (e.g., sarcosine or proline) is not only a precursor for the azomethine ylide but also acts as a key reagent that participates directly in the reaction mechanism leading to the final heterocyclic scaffold. nih.govnih.gov

The solvent can also have a significant impact on the reaction mechanism. Polar solvents like methanol (B129727) and ethanol (B145695) are often beneficial for the in situ generation of azomethine ylides from isatins and amino acids, leading to higher yields of cycloaddition products. nih.gov

Table 2: Catalysts and Reagents in Isatin Derivative Reactions

| Catalyst/Reagent Type | Role in Mechanism | Example | Reference |

|---|---|---|---|

| Lewis Acids (e.g., Sc(OTf)₃, Ag-salts) | Activate substrates, enhance reactivity, and can induce enantioselectivity in a chiral environment. | Ag-catalyzed [3+2] cycloaddition of isatin-derived ylides with chalcones. | researchgate.netrsc.org |

| Organocatalysts (e.g., Proline) | Participate in the formation of reactive intermediates and control stereochemistry. | Proline-mediated cycloadditions. | nih.govnih.gov |

| α-Amino Acids (e.g., Sarcosine) | Act as a precursor for the in situ generation of azomethine ylides via condensation and decarboxylation. | Reaction of isatin with sarcosine to form an azomethine ylide. | nih.govmdpi.com |

| Solvents (e.g., Ethanol) | Can facilitate key steps such as proton transfer and stabilize charged intermediates, affecting reaction rates and yields. | Use of polar protic solvents in azomethine ylide generation. | nih.gov |

Isotopic Labeling Studies to Confirm Mechanisms

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium (B1214612) or ¹²C with ¹³C), chemists can follow the label's position in the products and intermediates, thereby confirming bond-forming and bond-breaking steps.

While isotopic labeling is a cornerstone of mechanistic chemistry, specific studies employing this technique on this compound were not prominent in the surveyed literature. However, the principles of this method can be applied to validate the proposed pathways for its reactions.

For example, to confirm the mechanism of azomethine ylide formation from this compound and sarcosine, one could use sarcosine labeled with ¹³C at the carboxylate carbon. If the proposed decarboxylation mechanism is correct, the ¹³C label would be found exclusively in the eliminated carbon dioxide, and not incorporated into the final spirooxindole product. Similarly, deuterium labeling could be used to probe proton transfer steps. By conducting the reaction in a deuterated solvent like methanol-d₄, one could determine whether solvent protons are incorporated into the product, shedding light on the protonolysis steps of the reaction pathway. These types of experiments would provide conclusive evidence to support or refute mechanisms proposed by computational studies.

Proposed Mechanisms for Specific Derivatization Reactions (e.g., Isomerization of Azomethine Ylides)

A key derivatization of this compound is the synthesis of spiro[pyrrolidine-3,3'-oxindoles] via a [3+2] cycloaddition reaction. The mechanism begins with the condensation of the dione (B5365651) with an amino acid like sarcosine, which, after dehydration and decarboxylation, generates a non-stabilized azomethine ylide. mdpi.comresearchgate.net This 1,3-dipole is transient and is trapped in situ by a dipolarophile, such as an activated alkene.

The azomethine ylides derived from isatins can exist as different geometric isomers (e.g., W-shaped, S-shaped, or U-shaped). These isomers can potentially interconvert, and the geometry of the ylide that participates in the cycloaddition influences the stereochemistry of the resulting pyrrolidine (B122466) ring. For example, cycloaddition via an S-shaped ylide typically leads to a 2,5-trans-substituted pyrrolidine, while a W-shaped ylide would give the 2,5-cis product.

In some cases, the initially formed cycloadduct can undergo further isomerization. Novel pathways of isomerization have been observed for spiro-pyrrolidin-oxindoles upon treatment with bases like sodium alkoxides. researchgate.net These transformations can lead to the inversion of configuration at one of the stereocenters of the pyrrolidine ring (epimerization), resulting in the formation of different, more thermodynamically stable diastereomers. researchgate.net Understanding these isomerization pathways is critical for controlling the final stereochemical outcome of the synthesis.

Applications of Indoline 2,3 Diones in Diverse Organic Synthesis

Precursors for Polycyclic Aromatic and Spiro Compounds

Indoline-2,3-diones are frequently employed in the synthesis of spirocyclic compounds, where two rings share a single atom. ctdbase.org The C3-carbonyl group is a common site for the formation of the spiro center. These reactions often lead to the creation of structurally intricate molecules with potential applications in various fields of chemistry.

Synthesis of Therapeutically Relevant Scaffolds

The isatin (B1672199) scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Halogenated derivatives of isatin have been reported to be of interest in the development of new therapeutic agents. nih.gov Consequently, 6-Chloro-1-methylindoline-2,3-dione serves as a key intermediate in the synthesis of various scaffolds with potential therapeutic relevance.

Future Directions in 6 Chloro 1 Methylindoline 2,3 Dione Research

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of N-substituted isatins often involves methods that may not align with modern principles of green chemistry. researchgate.net Future research will prioritize the development of synthetic routes that are not only efficient but also environmentally benign.

Key areas of development include:

Microwave-Assisted Synthesis: Microwave-promoted N-alkylation of isatins has demonstrated significant advantages over conventional heating, offering faster reaction times and improved yields. researchgate.net Future work will likely optimize these conditions for the synthesis of 6-chloro-1-methylindoline-2,3-dione, potentially exploring solvent-free conditions or the use of recyclable, green solvents. tandfonline.comrsc.org

Solid-Supported Catalysis: The use of solid-supported bases, such as potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃), presents a green alternative to traditional homogeneous bases. researchgate.net This approach simplifies product purification, reduces waste, and allows for the potential recycling of the catalyst. acs.org Research will likely focus on adapting these solid-supported systems for the large-scale and continuous-flow synthesis of N-alkylated isatins.

| Sustainable Approach | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted N-Alkylation | Rapid heating, reduced reaction times, often higher yields. | Faster and more efficient synthesis, reduced energy consumption and byproduct formation. | researchgate.net |

| Solid-Supported Bases (e.g., KF/Alumina) | Heterogeneous catalysis, ease of separation, potential for catalyst recycling. | Simplified workup procedures, reduced chemical waste, suitability for flow chemistry. | researchgate.net |

| Green Oxidation of Indole (B1671886) Precursors | Use of O₂ or H₂O₂ as oxidant, metal-free conditions, photoredox catalysis. | Avoidance of toxic heavy metals, improved atom economy, alignment with green chemistry principles. | nih.govorganic-chemistry.org |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new chemical entities. Future research on this compound will increasingly rely on advanced computational models to predict its behavior and guide synthetic efforts.

Predictive Synthesis: Machine learning algorithms and quantum chemical calculations can be employed to predict the outcomes of reactions, including yield and stereoselectivity. patsnap.com By modeling the reaction of this compound with various reagents under different conditions, researchers can identify optimal synthetic pathways before undertaking extensive experimental work.

Reactivity Mapping with DFT: Density Functional Theory (DFT) studies are powerful for elucidating the electronic structure and reactivity of molecules. researchgate.net Future studies will use DFT to map the electrophilic and nucleophilic sites of this compound with high precision. This will allow for the rational design of reactions, particularly for regioselective derivatization at the C5 and C7 positions or for controlling the chemoselectivity of the C2 and C3 carbonyl groups.

In Silico Drug Design: For medicinal chemistry applications, computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are crucial. nih.govresearchgate.netmdpi.com Researchers will construct virtual libraries of derivatives of this compound and screen them against biological targets in silico. nih.govresearchgate.net This approach helps to prioritize the synthesis of compounds with the highest predicted biological activity, saving time and resources. researchgate.net

| Computational Method | Application in Future Research | Expected Outcome | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of geometric and energetic properties, vibrational frequencies, and electronic structure. | Enhanced understanding of molecular stability and reactivity, prediction of spectroscopic properties. | researchgate.net |

| Molecular Docking | Prediction of binding affinity and interaction modes of derivatives with biological targets (e.g., proteins, enzymes). | Identification of promising candidates for drug development, rational design of more potent inhibitors. | nih.govresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate chemical structure with biological activity. | Prediction of the activity of unsynthesized compounds, guiding derivatization strategies. | nih.gov |

Exploration of Novel Derivatization Strategies at Various Positions

The isatin (B1672199) scaffold is a privileged structure that allows for functionalization at multiple sites. While N-alkylation is common, future research will focus on more complex and diverse derivatization strategies to access novel chemical space. researchgate.net

C3-Position Chemistry and Spirocyclization: The C3 carbonyl group is a highly reactive electrophilic center, making it a prime target for nucleophilic additions and cycloaddition reactions. researchgate.net A major future direction is the synthesis of complex spirooxindoles by reacting this compound in multicomponent reactions. researchgate.netuc.ptegasmoniz.com.pt These reactions, particularly [3+2] cycloadditions with various dipolarophiles, can generate multiple stereocenters in a single step, leading to highly complex and diverse molecular architectures. nih.govrsc.orgnih.gov

Benzene (B151609) Ring Functionalization: Beyond the core heterocyclic system, the chloro-substituted benzene ring offers opportunities for further modification. Future work could explore cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds at the C5 or C7 positions, leveraging the existing chloro-substituent or directing groups to control regioselectivity.

C2-Carbonyl and Ring-Expansion Reactions: While less reactive than the C3-carbonyl, the C2-amide carbonyl can also participate in reactions. Ring-opening and subsequent ring-expansion reactions, such as the Pfitzinger reaction to form quinolines, represent an important derivatization strategy. eurekaselect.comijsr.net Exploring novel conditions and reactants for the Pfitzinger reaction with this compound will be a key area of investigation to produce novel quinoline-4-carboxylic acids. researchgate.netui.ac.id

Further Mechanistic Investigations of Complex Reactions

A deep understanding of reaction mechanisms is fundamental to developing more efficient, selective, and predictable synthetic methods. For the complex transformations that isatins undergo, many mechanistic details remain to be fully elucidated.

Stereo- and Regioselectivity in Cycloadditions: 1,3-Dipolar cycloaddition reactions involving isatin-derived azomethine ylides can produce highly functionalized spiro-pyrrolidine oxindoles. uc.ptnih.govmdpi.com Future research will involve detailed mechanistic studies, combining experimental (kinetic analysis, intermediate trapping) and computational (DFT transition state analysis) methods to understand the factors controlling the high regio- and stereoselectivity observed in these reactions. acs.orgacs.org

Multicomponent Reaction (MCR) Pathways: MCRs involving isatins provide rapid access to molecular complexity. researchgate.netegasmoniz.com.ptnih.gov However, their mechanisms can be intricate, often involving several competing equilibria and reaction pathways. Future investigations will aim to deconstruct these MCRs, identifying the key intermediates and transition states to enable better reaction control and expand the substrate scope. uc.pt

Pfitzinger Reaction Mechanism: The Pfitzinger reaction involves the base-catalyzed condensation of isatin with a carbonyl compound to yield quinoline-4-carboxylic acids. ijsr.netresearchgate.netwikipedia.org While the general pathway is known, a deeper mechanistic understanding, particularly concerning the influence of substituents on the isatin ring (like the C6-chloro and N1-methyl groups) and the carbonyl component, is needed. wikipedia.org Such studies will facilitate the optimization of reaction conditions and the prediction of outcomes for a wider range of substrates.

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-1-methylindoline-2,3-dione, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursors like substituted anilines or indole derivatives. Key parameters include:

- Temperature control : Elevated temperatures (80–120°C) promote cyclization but require inert atmospheres to avoid side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Acidic catalysts (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂) accelerate ring closure . Yield optimization often requires iterative adjustments to these parameters, monitored via TLC or HPLC .

Q. How is the structural characterization of this compound performed?

- X-ray crystallography : Reveals monoclinic crystal symmetry (space group C2/c) with unit cell parameters a = 13.077 Å, b = 7.939 Å, c = 16.673 Å, and β = 101.95° .

- Spectroscopy :

- ¹H/¹³C NMR : Distinct peaks for the methyl group (~δ 3.2 ppm for ¹H; ~δ 30 ppm for ¹³C) and carbonyl groups (~δ 170–180 ppm for ¹³C) .

- IR : Strong absorptions at ~1700 cm⁻¹ (C=O stretching) and ~600 cm⁻¹ (C–Cl vibration) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Enzyme inhibition : Custom assays (e.g., acetylcholinesterase inhibition) using spectrophotometric methods to track substrate conversion .

- Cytotoxicity : MTT or resazurin assays on cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Binding studies : Surface plasmon resonance (SPR) or fluorescence quenching to measure affinity for target proteins .

Advanced Research Questions

Q. How do computational methods like DFT clarify reaction mechanisms or electronic properties?

- DFT studies : Used to model transition states during cyclization, revealing energy barriers and regioselectivity in substituent addition .

- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites (e.g., carbonyl carbons as electrophilic centers) for functionalization .

- HOMO-LUMO gaps : Predict redox behavior, showing a gap of ~4.5 eV, indicating moderate reactivity under oxidative conditions .

Q. What structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Substituent effects :

- Chlorine at position 6 enhances electrophilicity, improving binding to cysteine residues in enzymes .

- Methyl at position 1 increases lipophilicity, enhancing membrane permeability (logP ~1.8) .

Q. How are advanced analytical techniques applied to resolve conflicting spectral or crystallographic data?

- Dynamic NMR : Resolves tautomerism or conformational exchange in solution (e.g., keto-enol equilibria) .

- High-resolution XRD : Differentiates polymorphs; for example, triclinic vs. monoclinic forms show distinct d-spacings in powder diffraction .

- Mass spectrometry (HRMS) : Confirms molecular ions ([M+H]⁺ at m/z 196.02) and fragments (e.g., loss of CO at m/z 168) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.